azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate
Overview
Description
Preparation Methods
The synthesis of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate involves the reaction of azetidine-3-carbonyl chloride with morpholine in the presence of a base, followed by treatment with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context . The molecular targets may include proteins involved in signal transduction, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
Azetidine-3-carbonyl chloride: A precursor in the synthesis of the compound.
Morpholine: A component of the compound’s structure.
Trifluoroacetic acid: Used to form the trifluoroacetate salt.
The uniqueness of this compound lies in its combination of the azetidine and morpholine moieties, which confer specific chemical and biological properties .
Properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFYQFBVRGFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361111-61-6 | |
Record name | 4-(azetidine-3-carbonyl)morpholine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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